(E)-3-(1-(styrylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-21-19-10-4-5-11-20(19)22-16-24(21)18-9-6-13-23(15-18)28(26,27)14-12-17-7-2-1-3-8-17/h1-5,7-8,10-12,14,16,18H,6,9,13,15H2/b14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNHFRFCOVYRFA-WYMLVPIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(1-(styrylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinazolinone core with a piperidine ring substituted by a styrylsulfonyl group. This unique structure contributes to its solubility and reactivity, enhancing its potential as a pharmacological agent. The sulfonyl group is particularly noteworthy for improving the compound's interaction with biological targets.
Synthesis Methods
Several synthetic pathways have been developed for this compound. These include:
- Multicomponent Reactions : Utilizing isatoic anhydride, amines, and orthoesters under classical or microwave-assisted conditions.
- Nucleophilic Substitutions : Exploiting the reactivity of functional groups within the quinazolinone moiety to create derivatives with enhanced biological properties.
Biological Activities
Research has indicated that this compound exhibits significant biological activities, particularly in anticancer research. Below are some key findings:
- Anticancer Activity : Quinazolinone derivatives have shown promise in targeting various cancer cell lines. Studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving microtubule destabilization and caspase activation .
- Antimicrobial Properties : Preliminary investigations have highlighted potential antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Destabilization : Similar to other sulfonamide derivatives, it may disrupt microtubule formation, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
- Caspase Activation : The compound appears to activate caspases, which are crucial for executing programmed cell death pathways .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(Piperidin-1-yl)quinazolin-4(3H)-one | C13H15N3O | Lacks the styrylsulfonyl group; simpler structure with potential neuroactive properties. |
| (E)-3-(1-(methylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one | C15H18N2O4S | Contains a methylsulfonyl group; may exhibit different solubility and reactivity profiles. |
| (E)-3-(1-(benzenesulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | C21H21N3O4S | Similar piperidine structure but with a benzenesulfonyl substituent; differing biological activity potential. |
The unique sulfonyl substitution pattern of this compound enhances its interaction with biological targets compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on evaluating the cytotoxicity of this compound against various cancer cell lines:
- Cytotoxicity Assays : The MTT assay has been employed to assess the compound's effectiveness against A549 (lung cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cell lines, demonstrating significant cytotoxic effects .
- Mechanistic Studies : Further investigations into its mechanism of action revealed that it may inhibit key signaling pathways involved in cell proliferation and survival.
Scientific Research Applications
Biological Activities
Research has demonstrated that (E)-3-(1-(styrylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one exhibits a range of biological activities, including:
Anticancer Activity
Studies suggest that compounds within the quinazolinone class can inhibit cancer cell growth through various mechanisms, such as inducing cell cycle arrest and apoptosis. For instance:
- Cell Line Studies : The compound has shown significant activity against multiple cancer cell lines, including those associated with breast and lung cancers .
Antimicrobial Properties
Quinazolinones are noted for their antimicrobial potential. Research indicates that this compound may possess activity against various bacterial strains, including:
- Mycobacterium tuberculosis : The compound's structure suggests it could inhibit key metabolic pathways in bacteria .
Antiviral Activity
Recent studies have explored the potential of quinazolinones as inhibitors of viral replication. The design of derivatives targeting HIV integrase has shown promise, indicating that similar compounds could be developed from this compound .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(Piperidin-1-yl)quinazolin-4(3H)-one | C13H15N3O | Lacks styrylsulfonyl group; simpler structure with potential neuroactive properties |
| (E)-3-(1-(methylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one | C15H18N2O4S | Contains a methylsulfonyl group; may exhibit different solubility and reactivity profiles |
| (E)-3-(1-(benzenesulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | C21H21N3O4S | Similar piperidine structure but with a benzenesulfonyl substituent; differing biological activity potential |
Case Studies and Research Findings
Numerous studies have documented the synthesis and evaluation of derivatives related to this compound. For instance:
- Anticancer Studies : A series of quinazolinone derivatives were synthesized and tested for cytotoxicity against various cancer cell lines, revealing promising results for future drug development .
- Antimicrobial Evaluations : Compounds were screened against bacterial strains, with some derivatives showing significant inhibitory effects on Mycobacterium species, suggesting potential as new antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (E)-3-(1-(styrylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one?
- Methodological Answer : The compound can be synthesized via condensation reactions between quinazolinone precursors and styrylsulfonyl-piperidine derivatives. For example, styryl-containing quinazolinones are often prepared using phosphorus oxychloride-mediated reactions between 2-methylquinazolinones and aldehydes (e.g., styryl aldehydes) . Green synthesis approaches under solvent-free or catalyst-free conditions have also been reported for structurally related quinazolinones, which may reduce reaction times and improve yields .
Q. How is the structural characterization of this compound validated in academic research?
- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. X-ray crystallography may be used to confirm stereochemistry, as seen in studies of similar quinazolinone derivatives bound to biological targets (e.g., PqsR ligand-binding domain) . For purity assessment, HPLC or elemental analysis is recommended, especially given potential hazards associated with impurities .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Quinazolin-4(3H)-one derivatives exhibit diverse bioactivities. For example:
- Antifungal activity : Substitutions on the quinazolinone core (e.g., styryl or piperidinyl groups) correlate with inhibition of fungal pathogens like Rhizoctonia solani and Fusarium oxysporum .
- Anti-inflammatory/analgesic activity : Derivatives with sulfonyl or styryl groups have shown COX-2 inhibition and reduced ulcerogenicity in preclinical models .
- Antivirulence effects : Analogues with thiazole substituents attenuated pyocyanin production in Pseudomonas aeruginosa via PqsR antagonism .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological efficacy of this compound?
- Methodological Answer :
- Systematic substitution : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at the quinazolinone C-6/C-8 positions or modify the styrylsulfonyl-piperidine moiety. For instance, trifluoromethyl groups enhanced antifungal activity in related compounds .
- Bioisosteric replacement : Replace the styryl group with pyrazolyl or thiazole rings, as seen in analogues targeting PqsR .
- Table: SAR Trends in Quinazolinone Derivatives
Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Orthogonal assays : Validate activity using independent methods (e.g., enzymatic vs. cell-based assays). For example, discrepancies in PqsR inhibition might arise from differences in bacterial strains or assay conditions .
- Purity verification : Ensure compound purity via HPLC and mass spectrometry, as impurities can skew bioactivity results .
- Computational validation : Use molecular docking to confirm binding mode consistency across studies. Structural data from X-ray crystallography (e.g., PqsR-ligand complexes) can resolve mechanistic contradictions .
Q. What computational strategies are effective for identifying molecular targets or mechanisms of action?
- Methodological Answer :
- Molecular docking : Screen against target libraries (e.g., USP7, COX-2) using software like AutoDock Vina. Docking studies of quinazolinones into the USP7 catalytic domain revealed key hydrogen bonds with catalytic cysteine residues .
- MD simulations : Assess binding stability over time (e.g., 100-ns trajectories) to prioritize high-affinity candidates.
- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors, which correlate with bioavailability in related compounds .
Q. What strategies improve the solubility and stability of this compound in in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the sulfonyl or piperidine moieties to enhance membrane permeability .
- Formulation optimization : Use cyclodextrin complexes or lipid nanoparticles, particularly for derivatives with low aqueous solubility (<10 µg/mL) .
- pH adjustment : The piperidine nitrogen (pKa ~8.5) can be protonated in acidic buffers to improve solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
